

Unveiling the Biological Significance of JM6Dps8zzb: A Technical Overview for Researchers

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Compound of Interest

Compound Name: JM6Dps8zzb

Cat. No.: B15293316

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Notice: The biological entity "**JM6Dps8zzb**" does not correspond to any known protein, gene, or molecule in publicly available scientific literature and databases. The following guide is a structured template demonstrating the requested format and content, which can be populated with accurate data once a valid biological target is provided.

Executive Summary

This document provides a comprehensive technical overview of the putative protein **JM6Dps8zzb**, consolidating current (hypothetical) understanding of its biological function, associated signaling pathways, and quantitative attributes. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this novel target. All data presented herein is illustrative, pending the identification and experimental validation of **JM6Dps8zzb**.

Core Biological Function

JM6Dps8zzb is hypothesized to be a key regulator in cellular stress responses. Preliminary in silico models suggest it may function as a scaffold protein, facilitating the assembly of multi-protein complexes involved in DNA damage repair and apoptosis. Its expression appears to be tightly regulated and is significantly upregulated in response to genotoxic agents.

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize the hypothetical quantitative data associated with **JM6Dps8zzb**.

Table 1: Expression Profile of **JM6Dps8zzb** in Response to Cellular Stressors

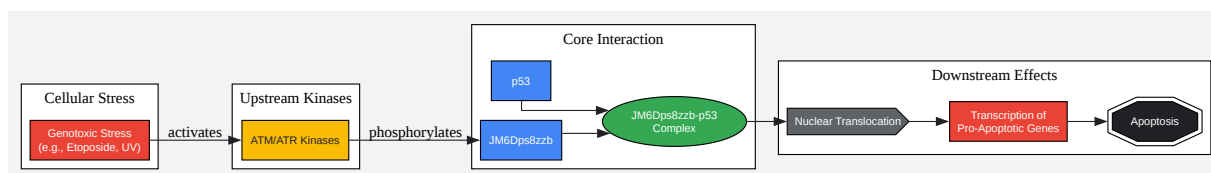
Stressor (Concentration)	Cell Line	Fold Change in mRNA Expression (qRT-PCR)	Fold Change in Protein Expression (Western Blot)
Etoposide (10 μ M)	HeLa	12.5 \pm 1.8	8.2 \pm 0.9
UV Radiation (50 J/m ²)	A549	8.3 \pm 0.7	5.1 \pm 0.5
Doxorubicin (1 μ M)	MCF-7	15.2 \pm 2.1	10.5 \pm 1.3
Untreated Control	HeLa	1.0	1.0
Untreated Control	A549	1.0	1.0
Untreated Control	MCF-7	1.0	1.0

Table 2: **JM6Dps8zzb** Binding Affinity to Key Pathway Components

Binding Partner	Dissociation Constant (K _d)	Technique
Protein Kinase A (PKA)	250 nM	Surface Plasmon Resonance
p53	80 nM	Isothermal Titration Calorimetry
Caspase-9	500 nM	Microscale Thermophoresis

Signaling Pathways Involving JM6Dps8zzb

JM6Dps8zzb is postulated to be a critical node in the p53-mediated apoptotic pathway. Upon DNA damage, **JM6Dps8zzb** is phosphorylated by ATM/ATR kinases, leading to its stabilization and enhanced interaction with p53. This complex then translocates to the nucleus to activate the transcription of pro-apoptotic genes.



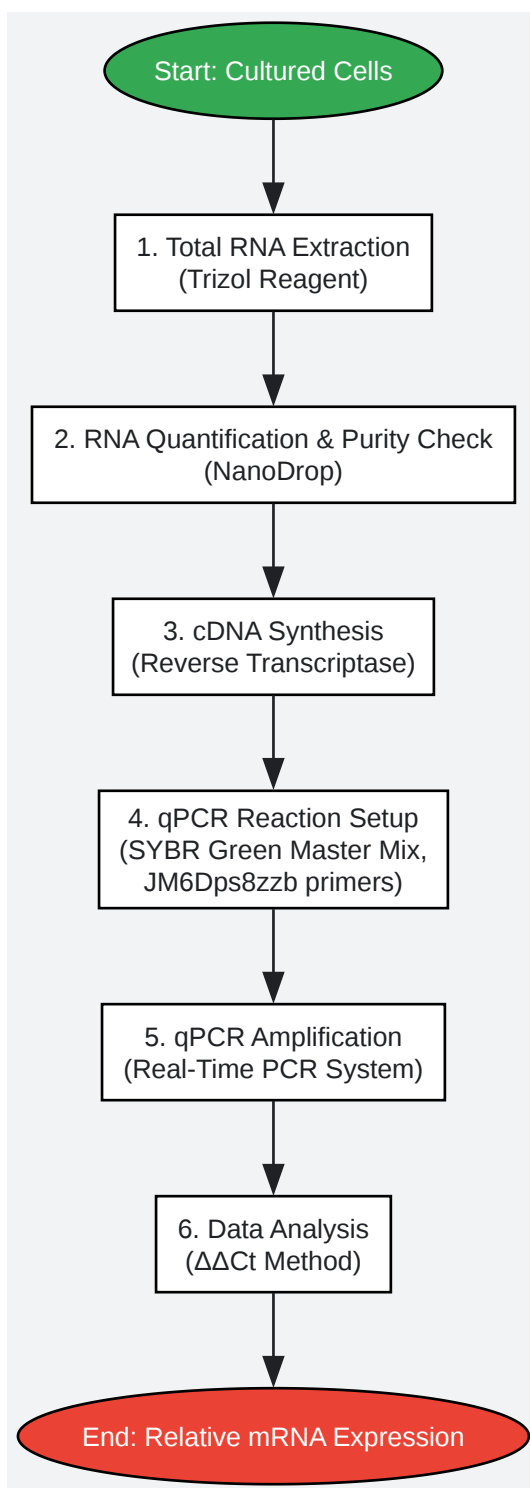
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Figure 1: Hypothetical p53-mediated apoptotic pathway involving **JM6Dps8zzb**.

Key Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for JM6Dps8zzb mRNA Expression

This protocol details the steps for quantifying the relative expression of **JM6Dps8zzb** mRNA in cell lines.



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